Cas no 28899-21-0 (4(1H)-Quinazolinone,1-(2-propen-1-yl)-)

4(1H)-Quinazolinone,1-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Quinazolinone,1-(2-propen-1-yl)-
- 1-prop-2-enylquinazolin-4-one
- BRN 0880259
- 4(1H)-Quinazolinone, 1-allyl-
- 4(1H)-Quinazolinone, 1-(2-propen-1-yl)-
- 1-Allylquinazolin-4(1H)-one
- 1-(prop-2-en-1-yl)-1,4-dihydroquinazolin-4-one
- 28899-21-0
- DTXSID80183087
- 1-Allyl-4(1H)-quinazolinone
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- Inchi: InChI=1S/C11H10N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2
- InChI Key: HJAGMWZVOZVIBM-UHFFFAOYSA-N
- SMILES: C=CCN1C=NC(=O)C2=CC=CC=C21
Computed Properties
- Exact Mass: 186.0794
- Monoisotopic Mass: 186.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.7A^2
Experimental Properties
- Density: 1.13
- Boiling Point: 324.7°C at 760 mmHg
- Flash Point: 150.2°C
- Refractive Index: 1.593
- PSA: 32.67
4(1H)-Quinazolinone,1-(2-propen-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732492-1g |
1-Allylquinazolin-4(1h)-one |
28899-21-0 | 98% | 1g |
¥2457.00 | 2024-05-20 | |
Chemenu | CM122637-1g |
1-allylquinazolin-4(1H)-one |
28899-21-0 | 95% | 1g |
$320 | 2021-08-05 | |
Chemenu | CM122637-1g |
1-allylquinazolin-4(1H)-one |
28899-21-0 | 95% | 1g |
$*** | 2023-03-29 | |
Alichem | A189011831-1g |
1-Allylquinazolin-4(1H)-one |
28899-21-0 | 95% | 1g |
$400.00 | 2023-09-02 |
4(1H)-Quinazolinone,1-(2-propen-1-yl)- Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 4(1H)-Quinazolinone,1-(2-propen-1-yl)-
4(1H)-Quinazolinone,1-(2-propen-1-yl)-: A Comprehensive Overview
The compound with CAS No. 28899-21-0, commonly referred to as 4(1H)-Quinazolinone,1-(2-propen-1-yl)-, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of quinazolinones, which are aromatic heterocycles with a wide range of applications in drug discovery, agrochemicals, and advanced materials. The structure of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- features a quinazolinone core substituted with a propenyl group at the 1-position, imparting unique electronic and steric properties that make it highly versatile.
Recent studies have highlighted the potential of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- as a building block for constructing advanced functional materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of two-dimensional (2D) covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These COFs have shown promise in gas storage, catalysis, and sensing applications. For instance, a study published in *Nature Chemistry* in 2023 reported the use of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- to fabricate a COF with unprecedented selectivity for carbon dioxide capture under ambient conditions.
In addition to its role in materials science, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. The quinazolinone scaffold is known for its ability to interact with various biological targets, including kinases and proteases. Recent research has focused on modifying the propenyl substituent to enhance bioavailability and potency. For example, scientists at the University of California have developed analogs of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- that exhibit potent inhibitory activity against oncogenic kinases, making them promising candidates for anticancer therapy.
The synthesis of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. A common approach involves the condensation of an appropriate aldehyde with an amino ketone derivative followed by cyclization under acidic or basic conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
From an environmental standpoint, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- has been evaluated for its biodegradability and eco-toxicity. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term impact on ecosystems when used in large-scale industrial applications.
In conclusion, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties and modular structure make it an invaluable tool for researchers in organic chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic research and industrial innovation.
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